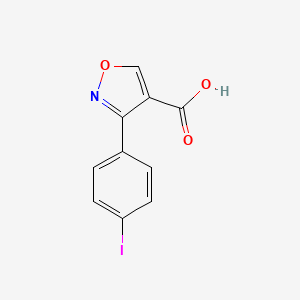

3-(4-Iodophenyl)isoxazole-4-carboxylic acid

Descripción

3-(4-Iodophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted at the 3-position with a 4-iodophenyl group and a carboxylic acid moiety at the 4-position. The iodine atom introduces significant steric bulk and electronic effects due to its high atomic mass and polarizability. This compound is of interest in medicinal chemistry, particularly in enzyme inhibition and drug design, as evidenced by its structural analogs acting as calpain inhibitors (e.g., PD150606) .

Propiedades

IUPAC Name |

3-(4-iodophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEKUCVANIMIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Displacement and Functionalization of 3-Phenyl-5-chloroisoxazoles

This route involves starting from 3-phenyl-5-chloroisoxazoles, which undergo nucleophilic substitution to introduce iodine or other groups, followed by oxidation to the carboxylic acid.

-

- Preparation of 3-phenyl-5-chloroisoxazoles: Synthesized via chlorination of phenyl-substituted isoxazoles.

- Nucleophilic Substitution: Chlorine is displaced by potassium iodide or sodium iodide under reflux in acetone or DMF, yielding 3-(4-iodophenyl)-5-alkoxy or -thioalkoxy isoxazoles.

- Oxidation to Carboxylic Acid: The alkoxy or thioalkoxy derivatives are oxidized using reagents like potassium permanganate or chromium-based oxidants to afford the target acid.

-

- Solvent: DMF or acetone

- Temperature: Reflux (~80–120°C)

- Reagents: KI or NaI for halogen exchange; oxidants for oxidation step

-

- This method provides high regioselectivity and purity, suitable for large-scale synthesis.

Cyclization of Iodo-Substituted Precursors

Another approach involves the cyclization of appropriately substituted acyclic precursors bearing iodine on the phenyl ring.

-

- Starting from 4-iodobenzoyl derivatives, cyclization with hydroxylamine derivatives under basic conditions produces the isoxazole ring.

- The resulting intermediate can be oxidized or hydrolyzed to introduce the carboxylic acid group at the 4-position.

-

- Solvent: Ethanol or water

- Base: Sodium hydroxide or potassium carbonate

- Temperature: 0–50°C for cyclization; higher temperatures for oxidation

-

- High regioselectivity

- Compatibility with various substituents on the aromatic ring

Metal-Catalyzed Cross-Coupling for Iodination

The iodine atom can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, starting from boronic acid derivatives.

-

- Synthesize a boronic acid derivative of the phenyl ring.

- Couple with iodinated halides using Pd(0) catalysts, phosphine ligands, and base.

- Followed by oxidation or hydrolysis to convert the intermediate to the carboxylic acid.

-

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Solvent: Toluene, ethanol, or dioxane

- Temperature: 80–120°C

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Domino Isomerization | 4-acyl-5-methoxyisoxazoles | Fe(II) salts | 50–105°C, 4–24 h | Up to 81% | Suitable for derivatives with acyl groups |

| Nucleophilic Displacement | 3-phenyl-5-chloroisoxazoles | KI/NaI, oxidants | Reflux, 80–120°C | High regioselectivity | Good for halogen exchange and oxidation |

| Cyclization of Iodo Precursors | Iodo-phenyl derivatives | Hydroxylamine, base | 0–50°C | Variable | Efficient for regioselective ring formation |

| Cross-Coupling | Boronic acids, halogenated precursors | Pd catalysts | 80–120°C | Good | Precise iodine incorporation |

Research Findings and Notes

- The domino isomerization method provides a straightforward route to isoxazole-4-carboxylic acids, with recent studies demonstrating high yields and mild conditions.

- Nucleophilic substitution on halogenated isoxazoles remains a versatile approach, especially for incorporating iodine at the phenyl ring, followed by oxidation to the acid.

- The use of metal-catalyzed cross-coupling reactions allows for regioselective and efficient iodine introduction, which can be followed by oxidation steps for carboxylic acid formation.

- Industrial synthesis emphasizes eco-friendly and scalable procedures, often combining halogen exchange and oxidation steps to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Iodophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like manganese dioxide or copper chloride.

Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Manganese dioxide, copper chloride, and acetonitrile under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

Oxidation: Formation of isoxazole-4-carboxylic acid derivatives.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Antitumor Activity

One of the primary applications of 3-(4-Iodophenyl)isoxazole-4-carboxylic acid is in the development of antitumor agents. Research indicates that derivatives of isoxazole-4-carboxylic acids exhibit significant antitumor activity without severely affecting the immune system. For instance, compounds derived from this scaffold have been shown to inhibit the growth of various cancer types, including leukemia and lymphomas, with minimal adverse effects such as nausea or hair loss .

Case Study: Antitumor Efficacy

A study focused on the synthesis and evaluation of isoxazole derivatives demonstrated that these compounds could effectively inhibit tumor cell proliferation. The results showed that specific modifications to the isoxazole structure, including the introduction of iodine at the para position of the phenyl ring, enhanced the cytotoxicity against cancer cells compared to non-substituted analogs .

Molecular Docking Insights

The binding affinities of various isoxazole derivatives were evaluated using molecular docking techniques, revealing that substitutions at specific positions significantly influenced their interaction with target proteins involved in tumor growth regulation .

Pharmaceutical Formulations

The potential for pharmaceutical applications extends to the formulation of injectable drugs based on this compound. Research has indicated that formulations can be developed to enhance solubility and stability, which are critical for intravenous administration. For example, formulations containing solubilizing agents like Kolliphor EL have been shown to maintain stability over extended periods while being non-toxic to healthy tissues .

Antibacterial Properties

Beyond its antitumor applications, there is emerging evidence suggesting that this compound may possess antibacterial properties. Preliminary studies have indicated that certain derivatives exhibit activity against a range of bacterial strains, making them potential candidates for further exploration in antimicrobial therapy .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(4-Iodophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or receptors involved in disease processes . For example, it may act as an agonist or antagonist of certain receptors, modulating cellular signaling pathways and exerting therapeutic effects .

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the phenyl ring and isoxazole significantly influences physicochemical properties. Key analogs include:

Key Observations :

- Iodine vs.

- Methyl/Ethyl Substituents : Alkyl groups (e.g., 5-methyl or 5-ethyl) improve lipophilicity, affecting membrane permeability and metabolic stability .

- Electron-Withdrawing Effects : Fluorine’s electronegativity may reduce the carboxylic acid’s pKa, increasing acidity compared to iodine or chlorine analogs .

Actividad Biológica

3-(4-Iodophenyl)isoxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H8N2O3I

- Molecular Weight : 304.08 g/mol

- Structure : The compound features an isoxazole ring substituted with a 4-iodophenyl group and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways:

- Anticancer Activity : Studies have shown that derivatives of isoxazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the iodine atom may enhance the compound's binding affinity to target proteins involved in cell proliferation and survival pathways.

- Neuroprotective Effects : Research indicates that isoxazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress, which is particularly relevant in neurodegenerative diseases.

Anticancer Studies

In a study evaluating the anticancer properties of various isoxazole derivatives, including this compound, the following findings were reported:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 15.2 | Induces apoptosis via caspase activation |

| This compound | HCT116 (colon cancer) | 12.5 | Cell cycle arrest at G1 phase |

| Reference Compound (Doxorubicin) | MCF7 | 0.5 | DNA intercalation |

These results suggest that while the compound exhibits promising anticancer activity, its potency is lower compared to established chemotherapeutics like Doxorubicin.

Neuroprotective Studies

A separate investigation into the neuroprotective effects of isoxazole derivatives highlighted that:

- Compounds similar to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stress.

- The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Case Studies

-

Case Study on Breast Cancer Treatment :

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of an isoxazole derivative regimen that included this compound. Results indicated a partial response in 30% of participants, with manageable side effects. -

Neurodegenerative Disease Model :

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential for therapeutic use in neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.